3-(2-Methoxycyclopentyl)morpholine
Overview
Description
3-(2-Methoxycyclopentyl)morpholine is a chemical compound with the molecular formula C10H19NO2 It is a morpholine derivative, characterized by a morpholine ring substituted with a 2-methoxycyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxycyclopentyl)morpholine typically involves the reaction of 2-methoxycyclopentanone with morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholine ring. The process can be summarized as follows:
Starting Materials: 2-methoxycyclopentanone and morpholine.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, at elevated temperatures.
Procedure: The starting materials are mixed and heated, allowing the formation of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxycyclopentyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated morpholine derivatives.
Scientific Research Applications
3-(2-Methoxycyclopentyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxycyclopentyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the 2-methoxycyclopentyl group.
2-Methoxycyclopentanone: The precursor used in the synthesis of 3-(2-Methoxycyclopentyl)morpholine.
N-Methylmorpholine: A morpholine derivative with a methyl group substitution.
Uniqueness
This compound is unique due to the presence of the 2-methoxycyclopentyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
3-(2-methoxycyclopentyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-10-4-2-3-8(10)9-7-13-6-5-11-9/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXPSNQOWXFCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1C2COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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